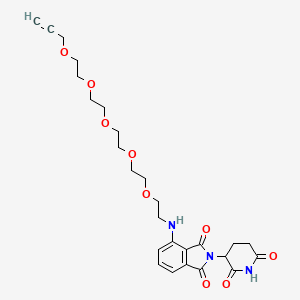

Pomalidomide-PEG5-propargyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H33N3O9 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C26H33N3O9/c1-2-9-34-11-13-36-15-17-38-18-16-37-14-12-35-10-8-27-20-5-3-4-19-23(20)26(33)29(25(19)32)21-6-7-22(30)28-24(21)31/h1,3-5,21,27H,6-18H2,(H,28,30,31) |

InChI Key |

CBSZUERWUGTBBB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Pomalidomide Peg5 Propargyl in the Landscape of Targeted Protein Degradation

Foundational Principles of Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. mdpi.com Unlike traditional inhibitors that merely block a protein's function, TPD offers a more definitive solution by removing the protein altogether. nih.gov This approach utilizes the ubiquitin-proteasome system (UPS), a fundamental component of cellular protein homeostasis. nih.gov

Overview of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The UPS is the primary non-lysosomal pathway for intracellular protein degradation in eukaryotic cells. researchgate.net It plays a critical role in maintaining cellular health by selectively removing damaged, misfolded, or unneeded proteins. youtube.com This process is essential for a wide array of cellular functions, including cell cycle regulation, signal transduction, and immune responses. researchgate.net

The UPS operates through a three-step enzymatic cascade:

Ubiquitin Activation: An E1 activating enzyme utilizes ATP to activate a small protein called ubiquitin. frontiersin.org

Ubiquitin Conjugation: The activated ubiquitin is then transferred to an E2 conjugating enzyme. frontiersin.org

Ubiquitin Ligation: An E3 ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to the target. frontiersin.org

This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which acts as a molecular flag for degradation by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides. youtube.comnih.gov The specificity of this system is largely determined by the E3 ligases, of which there are over 600 in humans, each responsible for recognizing a particular set of substrate proteins. nih.govnih.gov

Development of Proteolysis-Targeting Chimeras (PROTACs)

The understanding of the UPS paved the way for the development of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents. unipg.itresearchgate.net PROTACs are heterobifunctional molecules designed to hijack the UPS to selectively degrade proteins of interest (POIs). researchgate.netnih.gov

Heterobifunctional Degrader Design Principles

PROTACs are comprised of three key components:

A ligand that binds to the protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase. nih.gov

A chemical linker that connects the two ligands. unipg.it

By simultaneously binding to both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase). mdpi.com This proximity brings the E3 ligase close to the POI, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome. nih.gov The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules. revvity.co.jpyoutube.com The design of the linker is crucial, as its length and composition can significantly influence the formation and stability of the ternary complex, thereby affecting degradation efficiency and selectivity. nih.gov

Advantages over Occupancy-Based Inhibition

PROTACs offer several distinct advantages over traditional occupancy-based inhibitors, which function by binding to and blocking the active site of a target protein:

Catalytic Mode of Action: Unlike inhibitors that require sustained high concentrations to maintain target occupancy, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins. revvity.co.jpacs.org This can lead to greater potency and a more durable response. biochempeg.com

Targeting the "Undruggable" Proteome: Traditional inhibitors often require a well-defined binding pocket on the target protein. PROTACs, however, only need to bind to the target with sufficient affinity to form the ternary complex, expanding the range of druggable targets to include proteins that lack enzymatic activity or suitable binding sites for inhibitors, such as scaffolding proteins. nih.govrevvity.co.jp

Improved Selectivity: The requirement for the formation of a stable ternary complex involving specific protein-protein interactions between the target and the E3 ligase provides an additional layer of selectivity beyond simple ligand binding. nih.govrevvity.co.jp This can potentially reduce off-target effects.

Overcoming Drug Resistance: Acquired resistance to inhibitors often arises from mutations in the target protein that reduce drug binding affinity. PROTACs may be able to overcome this by degrading the entire protein, regardless of such mutations. nih.govnih.gov

Degradation of All Protein Functions: Inhibitors typically only block the catalytic function of a protein, leaving its non-catalytic or scaffolding functions intact. PROTACs, by degrading the entire protein, can abrogate all of its functions. nih.govbiochempeg.com

Pomalidomide (B1683931) as a Cereblon (CRBN) E3 Ligase Recruiting Ligand

A critical component in the design of many successful PROTACs is the E3 ligase ligand. Pomalidomide has emerged as a widely used and effective ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov

Immunomodulatory Drugs (IMiDs) as Molecular Glues for E3 Ligases

Pomalidomide belongs to a class of compounds known as immunomodulatory drugs (IMiDs), which also includes thalidomide (B1683933) and lenalidomide (B1683929). wikipedia.orgyoutube.com These drugs were initially recognized for their immunomodulatory and anti-cancer properties. bu.edunih.gov It was later discovered that their mechanism of action involves binding to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov

By binding to CRBN, IMiDs act as "molecular glues," effectively altering the substrate specificity of the E3 ligase. researchgate.net This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins that are not normally targeted by CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov This targeted degradation of key cellular proteins underlies the therapeutic effects of IMiDs in diseases like multiple myeloma. nih.govnih.gov The ability of pomalidomide to effectively recruit CRBN has made it a valuable building block in the development of PROTACs. nih.gov Pomalidomide-based PROTACs have been successfully designed to degrade a wide range of target proteins. nih.gov

Mechanistic Insights into Pomalidomide-CRBN Interaction

Pomalidomide, an immunomodulatory drug (IMiD), functions as the E3 ligase-recruiting component in this molecule. It specifically binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.gov The interaction is highly specific and enantioselective. nih.gov The glutarimide (B196013) ring of pomalidomide fits into a hydrophobic pocket on CRBN formed by three tryptophan residues. sciepub.com This binding event is crucial as it commandeers the CRL4^CRBN^ E3 ligase machinery. rsc.org

The binding affinities of pomalidomide and a related compound, lenalidomide, to CRBN are similar and stronger than that of their predecessor, thalidomide. sciepub.com Structural studies have revealed that the additional amino group on the phthalimide (B116566) ring of pomalidomide and lenalidomide can form a water-mediated hydrogen bond with the Q146 residue of certain target proteins, which stabilizes the interaction. rsc.org

Induced Proximity and Neo-Substrate Formation by Pomalidomide

By binding to CRBN, pomalidomide effectively alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex. sciepub.comnih.gov This induced proximity brings new proteins, referred to as "neo-substrates," close to the E3 ligase for ubiquitination and subsequent degradation by the proteasome. sciepub.comrsc.org

The primary anti-myeloma effects of pomalidomide are mediated through the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). sciepub.comrsc.org The degradation of these factors leads to the downregulation of key proteins like IRF4 and MYC, which are critical for myeloma cell survival. rsc.org Pomalidomide has also been shown to induce the degradation of other neo-substrates, such as ARID2, which may contribute to its superior anti-myeloma activity compared to lenalidomide. rsc.org Furthermore, research has identified a range of other potential neo-substrates for IMiDs, highlighting the complexity of their mechanism of action. nih.gov

| Neo-substrate | Effect of Pomalidomide-induced Degradation | Reference |

| Ikaros (IKZF1) | Downregulation of IRF4 and MYC, anti-myeloma activity. | sciepub.comrsc.org |

| Aiolos (IKZF3) | Downregulation of IRF4 and MYC, anti-myeloma activity. | sciepub.comrsc.org |

| ARID2 | Downregulation of MYC, contributes to anti-myeloma effect. | rsc.org |

| PLZF/ZBTB16 | Antiproliferation of leukemic cells expressing PLZF-RARα. | nih.gov |

| Various Zinc Finger Proteins | Potential contribution to IMiD-induced embryopathy. | nih.gov |

Polyethylene (B3416737) Glycol (PEG) Linker Design in Bifunctional Molecules

Role of PEG Spacers in PROTAC Efficacy and Solubility

PEG linkers are widely used in PROTAC design due to their favorable properties. precisepeg.com They are hydrophilic, which significantly improves the water solubility of the often large and hydrophobic PROTAC molecules. precisepeg.comjenkemusa.combiochempeg.com This enhanced solubility can improve cell permeability and oral absorption. jenkemusa.combiochempeg.com The length of the PEG linker is also a crucial parameter, as it influences the efficiency of target protein degradation. jenkemusa.comresearchgate.net Bifunctional PEG linkers allow for the straightforward assembly of diverse PROTAC structures. jenkemusa.combiochempeg.com However, while beneficial for solubility, PEG linkers might have lower metabolic stability compared to alkyl-based linkers. precisepeg.com

Conformational Flexibility and Spatial Orientation Considerations in Ternary Complex Formation

The linker is not merely a passive spacer; its flexibility and length profoundly impact the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. precisepeg.comnih.gov The formation of this ternary complex is often the rate-limiting step for protein degradation. nih.gov The linker must be long enough to bridge the two proteins without causing steric clashes, yet its flexibility can influence the conformational dynamics of the complex. researchgate.netbiorxiv.org

Computational modeling and structural studies are increasingly used to understand and predict the optimal linker length and composition for effective ternary complex formation. nih.govchemrxiv.org The flexibility of PEG linkers allows the PROTAC to adopt a conformation that facilitates favorable protein-protein interactions within the ternary complex, which can enhance its stability and lead to more efficient ubiquitination. researchgate.net

Propargyl Moiety for Advanced Bioconjugation Strategies

The propargyl group is a terminal alkyne functional group, which is a key feature of Pomalidomide-PEG5-propargyl.

Versatility of Alkyne Functional Groups in Chemical Biology

Alkynes are highly versatile functional groups in organic and chemical biology. rsc.orgnumberanalytics.com Their reactivity, which is distinct from that of alkanes and alkenes, allows for a variety of chemical transformations. rsc.orgnumberanalytics.com Terminal alkynes, in particular, are notable for their acidity, which enables them to participate in specific reactions. numberanalytics.com

The most prominent application of the propargyl group in this context is its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govchegg.com This reaction is highly efficient, rapid, and bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes. nih.govchegg.com The propargyl group on this compound allows for its easy and specific conjugation to a target protein ligand that has been functionalized with an azide (B81097) group, facilitating the modular synthesis of PROTACs.

Integration into Modular PROTAC and Chemical Probe Synthesis

This compound is a specifically engineered chemical entity that serves as a fundamental building block in the construction of heterobifunctional molecules for targeted protein degradation. Its design integrates a ligand for an E3 ubiquitin ligase with a versatile linker, culminating in a reactive handle for conjugation. This structure is pivotal for the modular synthesis of Proteolysis-Targeting Chimeras (PROTACs) and the development of sophisticated chemical probes.

The compound's architecture consists of three key components:

The Pomalidomide Moiety: This immunomodulatory imide drug (IMiD) derivative functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov

The PEG5 Linker: A polyethylene glycol (PEG) linker composed of five repeating ethylene (B1197577) glycol units. This linker imparts favorable physicochemical properties, such as increased solubility and optimized spatial orientation, which are critical for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The Propargyl Group: A terminal alkyne functional group that enables covalent conjugation to other molecules via "click chemistry."

The primary utility of this compound lies in its capacity to streamline the synthesis of PROTACs. The propargyl group is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. sigmaaldrich.com This modular approach allows for the rapid and efficient coupling of the pomalidomide-linker construct with a warhead (a ligand for a specific protein of interest) that has been functionalized with a complementary azide group. sigmaaldrich.combroadpharm.commedkoo.com

This "click-and-go" strategy is instrumental in the generation of extensive PROTAC libraries. sigmaaldrich.com Researchers can systematically vary the protein-targeting ligand, the linker length and composition, and the E3 ligase ligand to screen for the most effective degrader molecule. sigmaaldrich.com The development of one-pot synthesis methods, which obviate the need for intermediate purification and protecting group manipulations, further accelerates the creation of these libraries, significantly reducing the time and cost associated with preclinical PROTAC development. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-4,7,10,13,16-pentaoxanonadec-18-ynamide, Crosslinker−E3 Ligase ligand conjugate |

| Molecular Formula | C₂₇H₃₃N₃O₁₀ |

| Molecular Weight | 559.57 g/mol |

| Functional Group | Alkyne |

| Ligand | Pomalidomide |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Beyond its role in PROTAC synthesis, this compound and similar constructs are valuable for creating chemical probes to investigate the biology of the ubiquitin-proteasome system. For instance, pomalidomide-based homo-dimers have been synthesized and explored as chemical probes that can function as homo-PROTACs. nih.gov Furthermore, the development of high-affinity fluorescent probes, such as those derived from thalidomide, is crucial for creating sensitive and selective binding assays to characterize novel CRBN ligands and their interactions. nih.gov The modularity afforded by click chemistry facilitates the attachment of reporter tags, such as fluorophores, to the pomalidomide core, aiding in these investigations.

The strategic design of bifunctional linkers like this compound is a cornerstone of modern targeted protein degradation strategies. The ability to readily synthesize and test a diverse array of PROTACs is essential for optimizing degradation efficiency and selectivity, ultimately accelerating the discovery of novel therapeutics. researchgate.net

Table 2: Examples of Pomalidomide-Based Bifunctional Linkers for Modular Synthesis

| Compound Name | Linker Type | Reactive Group | Key Application |

|---|---|---|---|

| This compound | PEG5 | Alkyne | Click chemistry conjugation to azide-modified protein ligands. sigmaaldrich.comiris-biotech.de |

| Pomalidomide-PEG5-azide | PEG5 | Azide | Click chemistry conjugation to alkyne-modified protein ligands. broadpharm.commedkoo.comsigmaaldrich.com |

| Pomalidomide-PEG2-propargyl | PEG2 | Alkyne | Shorter linker for optimizing ternary complex formation; click chemistry. |

| Pomalidomide-PEG3-azide | PEG3 | Azide | Alternative shorter linker with an azide for click chemistry applications. broadpharm.com |

This table illustrates the modularity of pomalidomide conjugates, where both the linker length (e.g., PEG2, PEG3, PEG5) and the reactive handle (alkyne, azide) can be varied to suit different synthetic strategies and optimization needs.

Synthesis and Chemical Modification of Pomalidomide Peg5 Propargyl and Analogues

Retrosynthetic Analysis and Key Precursors

Pomalidomide (B1683931) Core Chemistry and Derivatives

Pomalidomide is a derivative of thalidomide (B1683933) and serves as a powerful recruiter of the Cereblon (CRBN) E3 ligase. oup.com Its chemical structure features a glutarimide (B196013) ring and a phthalimide (B116566) moiety. oup.com The synthesis of pomalidomide derivatives for PROTACs typically starts from 4-fluorothalidomide. nih.govresearchgate.net This precursor allows for nucleophilic aromatic substitution (SNAr) reactions at the 4-position of the phthalimide ring, providing a convenient point for linker attachment. nih.govresearchgate.net

Several strategies exist for introducing functionality to the pomalidomide core:

Alkylation: Direct alkylation of pomalidomide with alkyl halides. researchgate.net

Acylation: Acylation of the amino group on the pomalidomide core. jst.go.jp

Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-fluorothalidomide with amine-terminated linkers is a widely used and efficient method. nih.govresearchgate.net

The choice of reaction depends on the desired linker and its functional groups. For the synthesis of Pomalidomide-PEG5-propargyl, an amine-terminated PEG linker is typically reacted with 4-fluorothalidomide.

PEG-Alkyne Linker Precursor Design and Synthesis

Polyethylene (B3416737) glycol (PEG) linkers are favored in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide spatial separation between the E3 ligase ligand and the target protein binder. axispharm.com For this compound, a heterobifunctional PEG linker is required, possessing an amine at one end for conjugation to pomalidomide and a propargyl group at the other.

The synthesis of such linkers often begins with a commercially available oligo(ethylene glycol) diol. A multi-step process is then employed to introduce the desired functional groups:

Monofunctionalization: One hydroxyl group is selectively protected or converted to a leaving group (e.g., tosylate or mesylate). nih.gov

Introduction of the Alkyne: The other hydroxyl group is reacted with a propargyl-containing reagent, such as propargyl bromide, to introduce the alkyne functionality. nih.gov

Introduction of the Amine: The protected hydroxyl group is deprotected and then converted to an amine, often via a mesylate or tosylate intermediate followed by reaction with an azide (B81097) and subsequent reduction. nih.gov

A variety of PEG-alkyne linkers with different functional groups are commercially available, simplifying the synthesis of PROTACs. broadpharm.com

Convergent and Linear Synthesis Pathways for Pomalidomide-PEG-Propargyl Conjugates

Two primary synthetic strategies can be employed to assemble Pomalidomide-PEG-propargyl conjugates:

Linear Synthesis: This approach involves the sequential addition of the building blocks. For instance, the PEG-propargyl linker could first be attached to a protected 4-aminophthalic acid derivative, followed by the formation of the glutarimide ring to complete the pomalidomide structure.

Convergent Synthesis: This is generally the preferred and more common approach. researchgate.net It involves the independent synthesis of the pomalidomide core (or a suitable precursor like 4-fluorothalidomide) and the functionalized PEG-alkyne linker. These two fragments are then coupled in a final step. The convergent strategy is often more efficient and allows for greater modularity in creating diverse PROTAC libraries. nih.govresearchgate.net

Synthetic Methodologies for this compound

The crucial step in the convergent synthesis of this compound is the conjugation of the pomalidomide core to the PEG-alkyne linker.

Establishment of Pomalidomide-Linker Conjugation

The most prevalent method for attaching amine-containing linkers to the pomalidomide core is through a nucleophilic aromatic substitution (SNAr) reaction with 4-fluorothalidomide. nih.govresearchgate.net

While SNAr is the primary method for linking the pomalidomide core through its 4-position, amidation and esterification reactions are fundamental to building the linker itself and for attaching it to other parts of a PROTAC molecule.

Amidation: Carboxylic acid-terminated linkers can be coupled to amine-functionalized molecules (or vice versa) using standard peptide coupling reagents like HATU or HBTU. This is a common strategy for assembling the final PROTAC molecule after the this compound has been synthesized. jst.go.jp

Esterification: While less common for the direct pomalidomide-linker connection in this specific case, ester linkages can be incorporated within the linker structure itself. tocris.com

Research has shown that the reaction conditions for the SNAr coupling of amines to 4-fluorothalidomide are critical for achieving high yields. nih.gov Studies have optimized solvent choice and temperature, finding that secondary amines often provide better yields than primary amines. nih.govrsc.org For example, using DMSO as a solvent at 90 °C has been shown to be effective for coupling secondary amines. rsc.org

Here is a table summarizing the yields of various pomalidomide derivatives synthesized via SNAr reaction with 4-fluorothalidomide, highlighting the efficiency of this conjugation method.

| Amine Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| Propargylamine | DMF | Room Temp | 25 | nih.govrsc.org |

| Benzylamine | DMSO | 90 | 68 | rsc.org |

| 4-Methoxyaniline | DMSO | 90 | 64 | rsc.org |

| Glycine t-butyl ester | DMSO | 90 | 53 | rsc.org |

| Sarcosine | DMSO | 90 | Greatly improved over glycine | rsc.orgrsc.org |

This data underscores the importance of optimizing reaction conditions and the nature of the amine nucleophile in the synthesis of pomalidomide-linker conjugates. The development of one-pot synthesis methods, where the pomalidomide-linker is formed and then immediately reacted with a target protein binder, further streamlines the production of PROTAC libraries. nih.govrsc.orgrsc.org

Nucleophilic Aromatic Substitution Approaches for IMiD-PEG Linker Formation

The conjugation of a polyethylene glycol (PEG) linker to an immunomodulatory drug (IMiD) core, such as pomalidomide, is a critical step in the synthesis of molecules like this compound. A prevalent and effective method for achieving this is through a nucleophilic aromatic substitution (SNAr) reaction.

This reaction typically involves an electron-poor aromatic ring, which is susceptible to attack by a nucleophile. masterorganicchemistry.com In the context of pomalidomide-PEG linker synthesis, the pomalidomide precursor, often 4-fluorothalidomide, serves as the electrophilic aromatic compound. nih.gov The fluorine atom acts as a good leaving group, and the aromatic ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups. byjus.comwikipedia.org The nucleophile is an amine-terminated PEG linker, which displaces the fluoride (B91410) to form a stable carbon-nitrogen bond, thus creating the IMiD-PEG conjugate. nih.gov

The efficiency of the SNAr reaction is significantly influenced by the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group, accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org

While SNAr is a standard protocol, the reaction conditions can sometimes lead to the formation of byproducts. nih.govnih.gov For instance, in dimethylformamide (DMF) solvent, the formylation of the amine nucleophile can occur, leading to the generation of dimethylamine, which can then competitively react with the 4-fluorothalidomide. nih.gov

Introduction of the Terminal Propargyl Functional Group

The terminal propargyl group on this compound is a key functional handle for subsequent conjugation reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". broadpharm.com This alkyne moiety allows for the efficient and specific attachment of the pomalidomide-PEG linker to molecules containing an azide group.

The introduction of the propargyl group is typically achieved by using a bifunctional PEG linker that already contains the terminal alkyne. This linker, possessing a reactive group on the other end (such as an amine), is then coupled to the pomalidomide core. For example, a PEG linker with a terminal propargyl group and a terminal amine can be reacted with 4-fluorothalidomide via the nucleophilic aromatic substitution described previously.

Alternatively, the propargyl group can be introduced after the PEG linker has been attached to the pomalidomide core. This might involve reacting a pomalidomide-PEG-alcohol with a propargyl halide or another activated propargyl species. However, the former method of using a pre-functionalized linker is often more direct.

Analytical and Purification Techniques for Conjugates

Chromatographic Purity Assessment and Isolation Methods (e.g., HPLC)

High-performance liquid chromatography (HPLC) is an indispensable tool for both the assessment of purity and the preparative isolation of Pomalidomide-PEG conjugates. researchgate.netgoogle.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, often a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA). google.comresearchgate.net

This technique allows for the separation of the desired product from starting materials, reagents, and byproducts. google.com The purity of the final compound is determined by integrating the peak area of the product and expressing it as a percentage of the total peak area in the chromatogram. Purity levels of ≥95% are often required for research applications. sigmaaldrich.com

For isolation, preparative HPLC is used, which employs larger columns to handle greater quantities of material. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed. Size-exclusion chromatography (SEC-HPLC) can also be a valuable technique, particularly for separating PEGylated conjugates from unreacted PEG or protein, based on their differences in hydrodynamic volume. nih.gov

Identification and Remediation of Synthetic Byproducts and Impurities in Pomalidomide-PEG Conjugates

During the synthesis of pomalidomide-PEG conjugates, several impurities can arise from the manufacturing process or degradation. clearsynth.com These can include unreacted starting materials, byproducts from side reactions, and degradation products. google.com

A significant and often overlooked impurity in the SNAr-based synthesis of pomalidomide-PEG conjugates is a byproduct resulting from nucleophilic acyl substitution. nih.gov In this side reaction, the amine-PEG nucleophile attacks one of the carbonyl groups of the glutarimide ring of the pomalidomide precursor, leading to the displacement of the glutarimide moiety. nih.govbeilstein-journals.org This impurity can be difficult to separate from the desired product as it may co-elute during HPLC purification. nih.gov One reported method to address this specific impurity is to treat the crude reaction mixture with taurine, which reacts with the byproduct to form a sulfonate adduct, making it more easily separable. beilstein-journals.org

Other potential impurities can include those related to the pomalidomide core itself, such as benzyldione, 5-amino, desamino, and nitrodione impurities. researchgate.net A comprehensive HPLC method capable of separating all known impurities is crucial for quality control. google.com Characterization of these impurities is typically performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Design and Synthesis of Pomalidomide-PEG-Alkyne Analogues

Systematic Variation of Polyethylene Glycol (PEG) Linker Length for Structure-Activity Relationship (SAR) Studies

The length and composition of the linker connecting the pomalidomide moiety to a target protein ligand are critical determinants of the efficacy of proteolysis-targeting chimeras (PROTACs). Therefore, the systematic variation of the polyethylene glycol (PEG) linker length is a key strategy in structure-activity relationship (SAR) studies. sigmaaldrich.com

By synthesizing a library of Pomalidomide-PEG-alkyne analogues with different numbers of PEG repeat units (e.g., PEG1, PEG2, PEG3, PEG5), researchers can investigate how the linker length affects the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase cereblon (CRBN). sigmaaldrich.combio-techne.comtocris.comsigmaaldrich.com Even minor changes in the linker can significantly impact the stability and geometry of this complex, which in turn influences the efficiency of target protein ubiquitination and subsequent degradation.

The synthesis of these analogues follows the general principles outlined above. A series of amine-terminated PEG-alkyne linkers with varying lengths are reacted with a suitable pomalidomide precursor. The resulting library of pomalidomide-PEG-alkyne conjugates can then be used in parallel synthesis to generate a diverse set of PROTACs for biological evaluation. sigmaaldrich.com

Diversification of Terminal Click-Reactive Groups (e.g., Azide, DBCO-Alkyne, BCN-Alkyne) for Broad Applicability

The terminal propargyl group, which contains an alkyne, is a key functional handle on this compound. biochempeg.com This group enables covalent conjugation to a target protein ligand using "click chemistry," a class of reactions known for their high efficiency and specificity. nih.gov The most common of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the alkyne reacts with an azide-functionalized molecule. nih.gov To enhance the versatility of pomalidomide-based building blocks, the terminal alkyne can be replaced with other click-reactive groups, allowing chemists to choose the optimal conjugation strategy for their specific needs.

Key Click-Reactive Groups and Their Applications:

Azide: Pomalidomide-linker conjugates can be synthesized with a terminal azide group. tocris.commedchemexpress.com These molecules, such as Pomalidomide-PEG3-azide, serve as complementary partners for alkyne-functionalized ligands. medchemexpress.com This provides flexibility in the synthetic strategy, allowing the azide to be on either the E3 ligase ligand or the target protein ligand.

Strain-Promoted Alkynes (DBCO and BCN): A significant advancement in click chemistry is the development of strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commdpi.com This reaction occurs between a strained cyclooctyne (B158145) and an azide without the need for a copper catalyst, which can be toxic to cells. mdpi.com This bioorthogonal approach is highly valuable for synthesizing PROTACs intended for use in biological systems. To facilitate this, pomalidomide-linker conjugates are available with terminal strained alkyne groups like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commdpi.com These reagents can be efficiently coupled with azide-modified protein ligands under mild, copper-free conditions. medchemexpress.com

The diversification of these terminal groups allows for the rapid and modular assembly of PROTAC libraries, which is essential for optimizing degrader potency and selectivity. sigmaaldrich.comsigmaaldrich.com

| Terminal Group | Reaction Partner | Click Reaction Type | Key Advantage |

|---|---|---|---|

| Propargyl (Alkyne) | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction efficiency and reliability. nih.gov |

| Azide | Alkyne, DBCO, BCN | CuAAC or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Versatile; enables both copper-catalyzed and copper-free conjugation. medchemexpress.com |

| DBCO-Alkyne | Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bioorthogonal and copper-free, ideal for biological applications. mdpi.com |

| BCN-Alkyne | Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free conjugation with rapid reaction kinetics. medchemexpress.com |

Rational Design Principles for Linker Optimization in PROTAC Development

The linker connecting the pomalidomide moiety to the target protein ligand is a critical determinant of a PROTAC's efficacy. computabio.com It is not merely a passive spacer but actively influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which precedes ubiquitination and degradation. computabio.com The optimization of the linker is a key step in PROTAC design, governed by several rational principles.

Linker Length and Composition: The length of the linker is paramount as it dictates the spatial arrangement between the target protein and the E3 ligase. An optimal length is required to facilitate a productive protein-protein interaction. This relationship is not always linear; for instance, studies on BRD4-targeting PROTACs found that those with intermediate PEG linkers (1-2 units) were less potent than those with very short (0 units) or longer linkers (4-5 units). nih.gov The composition of the linker also plays a role in the physicochemical properties of the PROTAC. PEG linkers are commonly used to enhance solubility and reduce steric hindrance, while alkyl chains offer more hydrophobicity. acs.org

Flexibility and Rigidity: Linker flexibility influences the entropic cost of forming the ternary complex. While a degree of flexibility is necessary to allow the PROTAC to adopt a favorable conformation, excessive flexibility can be detrimental. acs.org Consequently, a common optimization strategy involves introducing a degree of rigidity into the linker to pre-organize the molecule and improve binding affinity. acs.org

Linker Attachment Site: The point at which the linker is connected to the pomalidomide ligand (and the warhead) is crucial. nih.gov The "exit vector" must be chosen carefully to avoid disrupting the essential binding interactions of the ligand with its respective protein. nih.gov The attachment site should ideally be in a solvent-exposed region to allow the linker to project outwards and bridge the two proteins effectively.

Ultimately, linker design is often an empirical process that requires the synthesis and evaluation of a library of degraders with systematic variations in length, composition, and attachment points to identify the optimal construct for a given target. nih.gov

| Design Principle | Impact on PROTAC Function | Optimization Goal |

|---|---|---|

| Linker Length | Determines the distance and orientation between the target protein and E3 ligase. | Achieve the optimal distance for stable and productive ternary complex formation. nih.gov |

| Linker Composition (e.g., PEG, Alkyl) | Influences solubility, hydrophobicity, and cell permeability. acs.org | Balance physicochemical properties to ensure good drug-like characteristics. |

| Flexibility/Rigidity | Affects the entropic penalty of ternary complex formation. acs.org | Incorporate appropriate rigidity to reduce conformational freedom and improve binding. acs.org |

| Attachment Site/Exit Vector | Ensures that the PROTAC can bind both proteins simultaneously without steric clash. nih.gov | Select a solvent-exposed position that preserves ligand affinity and promotes protein-protein interaction. |

Chemical Biology Applications of Pomalidomide Peg5 Propargyl Derived Tools

Pomalidomide-PEG5-propargyl as a Versatile PROTAC Building Block

The utility of this compound lies in its identity as a functionalized building block for PROTAC research and development. tocris.combio-techne.com It incorporates the pomalidomide (B1683931) ligand, which engages the cereblon (CRBN) E3 ligase, connected to a 5-unit PEG linker. tocris.commedchemexpress.com The terminal propargyl group (a functional group containing a terminal alkyne) provides a reactive handle for conjugation to a ligand targeting a specific protein for degradation. nih.gov This pre-assembled E3 ligase-linker component streamlines the synthetic process, allowing researchers to focus on developing and attaching various POI ligands. sigmaaldrich.com

PROTACs are inherently modular, and their synthesis often involves the stepwise or convergent connection of the three key components. tocris.comrsc.org The use of building blocks like this compound exemplifies a highly efficient modular assembly strategy. The propargyl group is specifically incorporated to serve as one half of a "click" reaction pair. nih.goviris-biotech.de

This modularity allows chemists to readily synthesize novel degraders by reacting the alkyne-functionalized this compound with a POI ligand that has been functionalized with a complementary azide (B81097) group. nih.govmedchemexpress.com The resulting covalent linkage, typically a stable triazole ring, completes the heterobifunctional PROTAC molecule. nih.gov This approach significantly accelerates the discovery process, as different POI ligands can be "clicked" onto the same E3 ligase-linker backbone, enabling a systematic exploration of potential new degraders. nih.govunibo.it The design of the linker itself is a critical aspect of PROTAC development, and the defined PEG5 unit in this building block offers a specific length and composition (flexible, hydrophilic) that can be systematically varied in subsequent library synthesis. synmedchem.comnih.gov

| Component | Function | Example in a Modular System |

| E3 Ligase Ligand | Recruits the cellular degradation machinery (ubiquitin-proteasome system). nih.gov | Pomalidomide (targets CRBN E3 ligase). |

| Linker | Connects the two ligands and influences the formation and stability of the ternary POI-PROTAC-E3 ligase complex. nih.gov | PEG5 (a 5-unit polyethylene (B3416737) glycol chain). |

| Reactive Handle | A functional group enabling covalent conjugation of the E3-ligase-linker moiety to the POI ligand. tocris.com | Propargyl group (terminal alkyne). |

| POI Ligand | Binds specifically to the protein of interest targeted for degradation. | An inhibitor or binder for a target kinase, receptor, etc., functionalized with an azide. |

The development of effective PROTACs often requires extensive optimization of the linker and attachment points. nih.gov A key advantage of using this compound is the ability to rapidly construct large libraries of PROTAC molecules for high-throughput screening. nih.gov By preparing a panel of azide-modified POI ligands, researchers can perform parallel "click" reactions with the alkyne-terminated pomalidomide building block. synmedchem.com

This combinatorial approach enables the efficient synthesis of a diverse set of degraders from a few starting materials. nih.gov Such libraries can systematically vary the POI, the linker length (by using analogous building blocks with different PEG lengths, e.g., PEG3, PEG4), and the attachment points. synmedchem.comtocris.com The resulting collection of PROTACs can then be screened in biological assays to identify molecules that effectively induce the degradation of the target protein. nih.govnih.gov This miniaturized, high-throughput synthesis and screening workflow is essential for accelerating the drug discovery process and identifying potent and selective degraders. nih.gov

Development of Chemical Probes and Activity-Based Tools

The strategic derivatization of this compound has led to the creation of advanced chemical probes and activity-based tools. These tools are instrumental in elucidating the complex mechanisms of PROTACs, visualizing their subcellular journey, and identifying their interaction partners.

Fluorescent Labeling of PROTACs for Cellular Imaging and Localization Studies

Attaching a fluorescent dye to a PROTAC derived from this compound allows for direct visualization of the molecule within living cells. This is crucial for understanding its cellular uptake, distribution, and localization at specific organelles or compartments. The intrinsic fluorescence of the pomalidomide moiety itself can be leveraged for high-throughput screening to assess cellular penetration. nih.gov However, for more specific and sensitive detection, a bright and photostable external fluorophore is often conjugated.

Through click chemistry, a fluorescent azide can be readily attached to the propargyl group of the this compound-based PROTAC. This enables researchers to perform a variety of fluorescence microscopy techniques, including confocal microscopy and live-cell imaging, to track the PROTAC's journey and observe its co-localization with the target protein and components of the ubiquitin-proteasome system.

Table 1: Example of a Fluorescently Labeled PROTAC for Cellular Imaging

| Component | Function |

| Pomalidomide | Binds to the E3 ligase Cereblon (CRBN). |

| PEG5 Linker | Provides spatial separation between the two ends of the PROTAC. |

| Target Warhead | Binds to the protein of interest destined for degradation. |

| Fluorescent Dye (e.g., a derivative of fluorescein (B123965) or rhodamine) | Enables visualization of the PROTAC within the cell. |

This table represents a conceptual framework for a fluorescently labeled PROTAC. The specific target warhead and fluorescent dye would be chosen based on the experimental goals.

Biotinylation Strategies for Pull-Down Assays and Target Engagement Profiling

To identify the cellular proteins that interact with a PROTAC, a biotin (B1667282) moiety can be appended to the this compound scaffold. Biotin's high affinity for streptavidin is exploited to "pull down" the PROTAC along with its binding partners from cell lysates. Subsequent analysis of the pulled-down proteins by mass spectrometry can provide a comprehensive profile of the PROTAC's interactome. This is a powerful method for confirming target engagement and discovering potential off-target interactions.

Proximity biotinylation techniques, such as Drug-ID, offer a more nuanced view of a drug's interactions within a living cell. nih.gov In a hypothetical application, a biotin ligase could be fused to a protein of interest, and a PROTAC derived from this compound could be used to bring the ligase into proximity with its binding partners, leading to their biotinylation and subsequent identification.

Table 2: General Workflow for a Biotin Pull-Down Assay

| Step | Description | Purpose |

| 1. Probe Synthesis | A biotin-azide is "clicked" onto a this compound-based PROTAC. | To create a biotinylated version of the PROTAC. |

| 2. Cell Treatment | Cells are incubated with the biotinylated PROTAC. | To allow the PROTAC to enter the cells and bind to its targets. |

| 3. Cell Lysis | Cells are broken open to release their contents. | To create a protein mixture containing the PROTAC and its binding partners. |

| 4. Streptavidin Pulldown | Streptavidin-coated beads are added to the cell lysate. | To capture the biotinylated PROTAC and any associated proteins. |

| 5. Mass Spectrometry | The proteins pulled down by the beads are identified. | To determine the interactome of the PROTAC. |

Photoaffinity Probes for Deeper Mechanistic Understanding

Photoaffinity labeling is a powerful technique to covalently link a probe to its interacting proteins upon photoactivation. A photo-reactive group, such as a diazirine, can be incorporated into a PROTAC synthesized from this compound. rsc.org When cells are treated with this photo-reactive PROTAC and then exposed to UV light, the diazirine is activated and forms a highly reactive carbene, which can then form a covalent bond with any nearby protein.

This technique allows for the "trapping" of both stable and transient interactions, providing a snapshot of the PROTAC's binding partners at a specific moment in time. This can be particularly useful for studying the dynamic formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.

Table 3: Components of a Pomalidomide-Based Photoaffinity Probe

| Component | Function |

| Pomalidomide | Anchors the probe to the CRBN E3 ligase. |

| PEG5 Linker | Provides flexibility and spatial reach. |

| Target Warhead | Directs the probe to the protein of interest. |

| Photo-reactive Group (e.g., Diazirine) | Upon UV activation, forms a covalent bond with interacting proteins. |

| Reporter Tag (optional, e.g., alkyne or biotin) | Allows for subsequent enrichment and identification of labeled proteins. |

Mechanistic Investigations of Pomalidomide Peg5 Propargyl Derived Protacs

E3 Ligase Recruitment Mechanisms via Cereblon (CRBN)

The initial and pivotal step in the mechanism of action for pomalidomide-based PROTACs is the recruitment of the CRBN E3 ligase. nih.gov This process is governed by specific molecular interactions and the subsequent formation of a stable ternary complex, which brings the target protein into close proximity with the ubiquitination machinery. nih.govnih.gov

Molecular Recognition and Binding Affinity of Pomalidomide (B1683931) Moiety

The pomalidomide component of the PROTAC serves as the anchor, binding directly to the CRBN substrate receptor. nih.govnih.gov This interaction is highly specific, driven by a combination of hydrogen bonding and van der Waals forces within a conserved binding pocket of CRBN. nih.gov The glutarimide (B196013) moiety of pomalidomide is crucial for this binding. researchgate.net Studies have shown that pomalidomide exhibits a strong binding affinity for the CRBN-DDB1 complex. researchgate.netrsc.org This high affinity is fundamental to the efficiency of the PROTAC, as it ensures effective recruitment of the E3 ligase, a prerequisite for subsequent downstream events. Modifications to the pomalidomide structure, particularly at the C5 position of the phthalimide (B116566) ring, can be engineered to minimize off-target degradation of endogenous zinc finger proteins while maintaining or even enhancing the desired PROTAC activity. nih.govresearchgate.netproteomexchange.org

Quantitative Analysis of Ternary Complex Formation (Target-E3 Ligase-PROTAC)

The formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation. acs.org The stability and conformation of this complex are critical determinants of the efficiency and selectivity of degradation. researchgate.net Quantitative methods such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) are employed to measure the cooperativity (α) and dissociation constant (Kd) of the ternary complex. nih.govnih.gov

The cooperativity value indicates whether the binding of one protein to the PROTAC enhances or hinders the binding of the other. While high cooperativity can lead to a more stable ternary complex, it is not always directly proportional to degradation potency. nih.gov In some cases, PROTACs with little to no cooperativity have demonstrated the most effective degradation, suggesting that an optimal balance between complex stability and catalytic turnover is necessary. nih.govnih.gov Computational modeling and molecular dynamics simulations are increasingly used to predict and analyze the structure and dynamics of these ternary complexes, providing valuable insights for rational PROTAC design. acs.orgchemrxiv.orgnih.gov

Influence of Linker Geometry and Rigidity on Ternary Complex Stability

The linker connecting the pomalidomide moiety to the target protein ligand is not merely a passive spacer but plays a crucial role in modulating the formation and stability of the ternary complex. researchgate.netarxiv.org The length, composition, and rigidity of the linker dictate the relative orientation of the target protein and the E3 ligase, thereby influencing the efficiency of ubiquitin transfer. arxiv.org

For Pomalidomide-PEG5-propargyl derived PROTACs, the polyethylene (B3416737) glycol (PEG) component provides flexibility. researchgate.net While a certain degree of flexibility can be advantageous, allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation, excessive flexibility can be detrimental due to an entropic penalty. researchgate.netnih.gov Conversely, incorporating rigid elements, such as piperazine (B1678402) or piperidine (B6355638) moieties, can pre-organize the PROTAC for optimal binding and improve ternary complex stability. nih.govacs.org Studies have shown that linker length is a critical parameter; linkers that are too short may sterically hinder the formation of a productive complex, while overly long linkers might not effectively bring the two proteins into the required proximity for ubiquitination. nih.govarxiv.org For instance, in the degradation of Bruton's tyrosine kinase (BTK), PROTACs with five or more PEG units were successful, while those with shorter linkers failed to form stable ternary complexes. nih.gov The propargyl group offers a site for further chemical modification, allowing for the attachment of different target-binding ligands.

Ubiquitination Pathway Modulation

Once a stable ternary complex is formed, the PROTAC effectively hijacks the ubiquitination machinery, leading to the tagging of the target protein for degradation. researchgate.net This process involves the coordinated action of various enzymes within the ubiquitin-proteasome system.

Polyubiquitination of Target Proteins and Ubiquitin Chain Topology

The formation of the ternary complex brings the target protein into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. nih.gov This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the target protein. researchgate.net A single ubiquitination event is often not sufficient for proteasomal degradation. Instead, a chain of ubiquitin molecules, known as a polyubiquitin (B1169507) chain, is typically required. researchgate.net

Role of E2 Ubiquitin-Conjugating Enzymes in PROTAC-Mediated Degradation

While the E3 ligase provides substrate specificity, the E2 ubiquitin-conjugating enzyme is responsible for catalyzing the attachment of ubiquitin to the target protein. nih.gov The human genome encodes for approximately 40 different E2 enzymes, and the specific E2 enzyme utilized can influence the efficiency and processivity of ubiquitination. Recent research has shown that it is possible to directly recruit E2 enzymes using heterobifunctional molecules, expanding the toolbox for targeted protein degradation. nih.govresearchgate.net In the context of this compound derived PROTACs, the recruited CRBN E3 ligase partners with a specific set of E2 enzymes to carry out the ubiquitination of the target protein. The availability and activity of these specific E2 enzymes within a given cell type can therefore impact the effectiveness of the PROTAC.

Compound Information

| Compound Name | Role in Article |

| Pomalidomide | E3 ligase (CRBN) ligand |

| This compound | PROTAC scaffold |

| Bruton's tyrosine kinase (BTK) | Example target protein |

| Piperazine | Rigid linker component |

| Piperidine | Rigid linker component |

| Zinc finger proteins | Potential off-targets |

Interactive Data Table: Ternary Complex Parameters for BTK Degraders

| PROTAC Linker (PEG units) | Ternary Complex Formation | Cooperativity (α) | Degradation of BTK |

| <5 | Poor | - | No |

| 5 | Yes | ~1 | Yes |

| ≥5 | Yes | ~1 | Yes |

| 9 | Yes | ~1 | Most Potent |

This table summarizes findings from Zorba et al. regarding the influence of linker length on BTK degradation. nih.gov

Proteasomal Degradation Initiation and Kinetics

The initiation of degradation by a this compound derived PROTAC begins with the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and the CRBN E3 ligase. nih.govnih.gov This induced proximity is the critical first step, bringing the target protein into the vicinity of the cell's protein disposal machinery. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. nih.gov The attachment of a polyubiquitin chain, particularly through lysine-48 linkages, serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein. nih.govyoutube.com

The kinetics of degradation induced by pomalidomide-based degraders can be rapid and potent. Studies on pomalidomide and its analogues show that the degradation of certain substrates can be observed within a few hours of treatment. nih.govnih.gov For instance, the substrate ZNF692 was observed to be maximally degraded by pomalidomide within just two hours. nih.govsci-hub.se The efficiency and speed of degradation, often quantified by the EC50 (the concentration at which 50% of the protein is degraded), are influenced by the stability of the ternary complex and the accessibility of lysine residues on the target. nih.gov Pomalidomide generally acts as a more potent degrader than earlier immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) for most substrates. nih.gov

Table 1: Degradation Kinetics of Pomalidomide-Induced Substrate Degradation This table presents illustrative data based on published findings for pomalidomide, the core E3 ligase recruiter in this compound.

| Substrate | Cell Line | Time Point | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| IKZF1 | MM1S | 6 hours | ~20 | >90% | nih.govsci-hub.se |

| IKZF3 | MM1S | 6 hours | ~10 | >95% | nih.govsci-hub.se |

| ZNF692 | MM1S | 2 hours | ~30 | >95% | nih.govsci-hub.se |

| HDAC8 | K562 | 10 hours | 147 | 93% | nih.gov |

| GSPT1 | MM1S | 6 hours | >1000 | <20% | nih.govnih.gov |

Cellular and Biochemical Assays for Degradation Activity

A suite of assays is employed to characterize the degradation activity of PROTACs derived from this compound, confirming their mechanism of action and quantifying their efficacy.

The most direct method for assessing degradation efficacy is Western blotting. nih.gov This technique allows for the visualization and quantification of the target protein's levels in cells before and after treatment with the PROTAC. A reduction in the band intensity corresponding to the target protein indicates successful degradation. Another powerful method involves the use of reporter systems, where the target protein is fused to a fluorescent protein like eGFP. nih.govnih.gov In this setup, degradation of the target is measured as a dose-dependent decrease in the cellular fluorescence signal, which can be adapted for high-throughput screening. nih.gov

To obtain a comprehensive understanding of a PROTAC's effects, researchers utilize mass spectrometry (MS)-based quantitative proteomics. nih.gov This powerful technique measures the abundance of thousands of proteins across the entire proteome simultaneously. It is essential for confirming the degradation of the intended target and, crucially, for identifying any unintended "off-target" proteins that are also degraded. nih.gov While indispensable for specificity profiling, MS-based methods can be technically demanding and may lack the sensitivity required to detect changes in low-abundance proteins. nih.gov

To confirm that degradation proceeds through the ubiquitin-proteasome pathway, in vitro ubiquitination assays are performed. These cell-free assays involve combining the purified components of the ubiquitination machinery—including the E1 activating enzyme, an appropriate E2 conjugating enzyme, the CRL4-CRBN E3 ligase complex, and ubiquitin—with the purified target protein and the PROTAC. nih.govnih.gov The formation of polyubiquitin chains on the target protein, typically detected by Western blot, provides direct evidence that the PROTAC facilitates the key biochemical step of ubiquitination.

Cell-based assays are fundamental to evaluating a PROTAC's performance in a biological context. In these experiments, cultured cells are treated with a range of PROTAC concentrations to generate dose-response curves. nih.gov By measuring the remaining levels of the target protein at each concentration, key parameters such as the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable) can be determined. nih.gov These studies are critical for comparing the potency and efficacy of different PROTAC molecules. Downstream functional consequences of protein degradation, such as inhibition of cell proliferation, are often measured in parallel using assays like the MTT assay. nih.gov

Table 2: Example of Dose-Response Data for a Pomalidomide-Based PROTAC This table shows hypothetical data illustrating a typical dose-response experiment for a PROTAC targeting EGFR.

| PROTAC Conc. (µM) | % EGFR Protein Remaining | % Cell Viability (MCF-7) | Reference |

| 0 (Control) | 100% | 100% | nih.gov |

| 0.1 | 75% | 85% | nih.gov |

| 0.5 | 40% | 60% | nih.gov |

| 1.0 | 15% | 45% | nih.gov |

| 5.0 | <10% | 30% | nih.gov |

| 10.0 | <10% | 28% | nih.gov |

Substrate Selectivity and Specificity Profiling

A critical aspect of developing PROTACs is ensuring they are selective for the intended target protein. Pomalidomide itself acts as a molecular glue, inducing the degradation of a specific set of endogenous proteins, most notably the Ikaros family of zinc finger (ZF) transcription factors (IKZF1 and IKZF3). nih.govnih.gov A significant challenge in designing pomalidomide-based PROTACs is that this inherent activity can lead to the off-target degradation of other vital ZF proteins. nih.govnih.gov

Global proteomics is the gold-standard for profiling substrate specificity, as it provides an unbiased, proteome-wide view of protein level changes following PROTAC treatment. nih.gov However, to specifically and sensitively address the issue of off-target ZF protein degradation, specialized high-throughput screening platforms have been developed. nih.gov One such platform uses an array of U2OS cell lines, each stably expressing a different ZF domain fused to eGFP. nih.govnih.gov By treating this panel of cell lines with a PROTAC and monitoring the fluorescence of each reporter, researchers can rapidly profile the molecule's propensity to degrade a wide range of ZF proteins. nih.gov This approach has revealed that many published pomalidomide-based PROTACs exhibit some level of off-target ZF degradation. nih.govnih.gov Such studies are crucial for guiding the rational design of new PROTACs with improved specificity.

Table 3: Known Substrates of Pomalidomide This table lists proteins known to be degraded by pomalidomide itself, which represent potential on-targets in some contexts and off-targets for PROTACs.

| Protein Substrate | Protein Family/Function | Disease Relevance | Reference |

| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | Multiple Myeloma | nih.govnih.gov |

| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | Multiple Myeloma | nih.govnih.gov |

| Casein Kinase 1α (CK1α) | Serine/Threonine Kinase | Myelodysplastic Syndrome (degraded by lenalidomide, not pomalidomide) | nih.govsci-hub.se |

| GSPT1 | Translation Termination Factor | Cancer (degraded by CC-885, not pomalidomide) | nih.govnih.gov |

| ZNF692 | Zinc Finger Protein | Hematologic Malignancies | nih.govsci-hub.se |

| ZFP91 | Zinc Finger Protein | - | nih.gov |

Identification of Novel Substrates Induced by Pomalidomide-Based PROTACs

While pomalidomide-based PROTACs are designed to degrade a specific protein of interest (the "on-target"), the inherent biology of pomalidomide and the nature of PROTACs can lead to the degradation of other proteins, known as "novel substrates" or "off-targets." The identification of these substrates is paramount for understanding the full biological consequences of a PROTAC and for developing safer, more specific therapies.

Comprehensive proteomic analyses have been instrumental in uncovering these novel substrates. By comparing the proteomes of cells treated with a pomalidomide-based PROTAC to untreated cells, researchers can identify proteins that are downregulated. One such study utilized multiplexed mass spectrometry to analyze cells treated with pomalidomide and other immunomodulatory drugs (IMiDs). This led to the identification of several potential "neo-substrates" that are degraded upon binding of the IMiD to CRBN. These findings are directly relevant to pomalidomide-based PROTACs, as the pomalidomide moiety can independently induce the degradation of these proteins.

Some of the novel substrates identified in these studies are detailed in the table below. It is important to note that the degradation of these substrates can be cell-line specific and dependent on the exact structure of the PROTAC.

| Novel Substrate | Protein Class | Observations |

| HDAC8 | Histone Deacetylase | A pomalidomide-based PROTAC, ZQ-23, was specifically designed to degrade HDAC8, achieving a DC50 of 147 nM and a Dmax of 93%. deepmirror.ai |

| ZNF653 | Zinc-Finger Protein | Identified as a potential neo-substrate of pomalidomide in a comprehensive proteomics analysis. researchgate.net |

| ZNF827 | Zinc-Finger Protein | Identified as a potential neo-substrate of pomalidomide in a comprehensive proteomics analysis. researchgate.net |

| GZF1 | Zinc-Finger Protein | Identified as a potential neo-substrate of pomalidomide in a comprehensive proteomics analysis. researchgate.net |

| PATZ1 | Zinc-Finger Protein | Demonstrated to be degraded by pomalidomide in a zinc-finger library screen. researchgate.net |

| RAB28 | Small GTPase | Found to be degraded by pomalidomide in multiple cell lines. researchgate.net |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

These findings highlight that while a PROTAC may be designed with a specific target in mind, its effects can be broader. The term "novel substrates" can therefore encompass both intentionally targeted proteins that were not previously considered "druggable" (like HDAC8) and unintentionally degraded off-target proteins.

Assessment of Off-Target Degradation and Proteome-Wide Specificity

The specificity of a PROTAC is a critical determinant of its therapeutic potential and safety. A lack of specificity can lead to the degradation of proteins essential for normal cellular function, potentially causing toxicity. For pomalidomide-based PROTACs, a major concern is the off-target degradation of a large family of proteins known as zinc-finger (ZF) proteins. nih.govnih.gov Pomalidomide itself has an affinity for certain ZF proteins, and when incorporated into a PROTAC, it can bring these proteins into proximity with the CRBN E3 ligase, leading to their unintended degradation. nih.gov

To address this challenge, researchers have developed sophisticated methods to assess the proteome-wide specificity of these molecules. These include:

High-Throughput Imaging Platforms: These systems utilize reporter cell lines where various ZF domains are fused to a fluorescent protein. nih.govbiorxiv.org By treating these cells with a pomalidomide-based PROTAC, researchers can rapidly screen for the degradation of a wide array of ZF proteins by monitoring the decrease in fluorescence. nih.gov

Mass Spectrometry-Based Proteomics: This powerful technique allows for the unbiased and quantitative analysis of the entire proteome of cells after PROTAC treatment. nih.gov This provides a global view of all protein level changes, enabling the identification of both on-target and off-target degradation events. nih.gov

These investigations have revealed that many first-generation pomalidomide-based PROTACs induce the degradation of numerous ZF proteins. For instance, the anaplastic lymphoma kinase (ALK) targeting PROTAC, MS4078, was found to cause significant off-target degradation of the zinc-finger protein ZFP91. nih.gov

A crucial breakthrough in mitigating this issue has been the strategic modification of the pomalidomide molecule. Studies have shown that attaching the linker to the C5 position of pomalidomide's phthalimide ring can significantly reduce the off-target degradation of ZF proteins while maintaining or even enhancing on-target potency. nih.govnih.gov This is because the C5 position is sterically positioned to clash with the binding of many ZF proteins to the pomalidomide-CRBN complex, while still allowing for the productive binding of the intended target. nih.gov

The table below provides examples of zinc-finger proteins that have been identified as off-targets for pomalidomide-based PROTACs. The sheer number of potential off-targets underscores the importance of rigorous specificity testing in the development of these therapeutics. An analysis of 124 publicly available proteomics datasets identified 811 pomalidomide-sensitive ZF proteins. nih.gov

| Off-Target Protein | Protein Family | Context of Identification |

| ZFP91 | Zinc-Finger Protein | Identified as a common off-target of pomalidomide-based PROTACs, such as MS4078. nih.gov |

| IKZF1 (Ikaros) | Zinc-Finger Transcription Factor | A known neo-substrate of pomalidomide, its degradation can be an off-target effect for PROTACs targeting other proteins. researchgate.net |

| IKZF3 (Aiolos) | Zinc-Finger Transcription Factor | A known neo-substrate of pomalidomide, its degradation can be an off-target effect for PROTACs targeting other proteins. researchgate.net |

| Numerous other C2H2 ZF proteins | Zinc-Finger Proteins | High-throughput screens and proteomic analyses have identified hundreds of ZF proteins as potential off-targets of pomalidomide-based PROTACs. nih.gov |

Advanced Research Directions and Future Perspectives

Expanding the Scope of E3 Ligase Ligands for PROTAC Design

The vast majority of PROTACs developed to date, including those in clinical trials, rely on recruiting a very small subset of the more than 600 known human E3 ubiquitin ligases, primarily Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor. nih.govresearchgate.netfrontiersin.orgacs.orgnih.gov Pomalidomide (B1683931) is a well-established ligand for CRBN, making its derivatives critical components in current PROTAC design. frontiersin.orgnih.gov

However, this dependence on a few E3 ligases presents limitations. researchgate.net The expression levels of CRBN and VHL can vary between different tissues and cell types, potentially restricting the efficacy of PROTACs in certain diseases. researchgate.net To address this and broaden the therapeutic window, significant efforts are underway to discover and validate ligands for other E3 ligases. nih.govacs.org Expanding the E3 ligase toolbox could enable more selective, tissue-specific protein degradation by tailoring PROTACs to ligases that are uniquely or highly expressed in target cells. researchgate.netresearchgate.net This strategy aims to minimize off-target effects and enhance therapeutic efficacy. researchgate.net

Recent progress has identified ligands for several alternative E3 ligases, including the inhibitor of apoptosis proteins (IAPs), mouse double minute 2 homolog (MDM2), RNF114, DCAF16, and KEAP1, expanding the potential repertoire for PROTAC development. nih.govresearchgate.netfrontiersin.org

| Ligase Name | Ligand Type/Example | Rationale for Use |

| Cereblon (CRBN) | Thalidomide (B1683933), Pomalidomide, Lenalidomide (B1683929) | Widely expressed and validated; extensive clinical experience. nih.govfrontiersin.org |

| von Hippel-Lindau (VHL) | Small molecule VHL ligands | Widely expressed; structurally well-characterized ternary complexes. nih.govresearchgate.net |

| Inhibitor of Apoptosis (IAP) Proteins | Bestatin, LCL161 derivatives | Can induce apoptosis in addition to protein degradation. nih.govresearchgate.net |

| Mouse Double Minute 2 (MDM2) | Nutlin-3 derivatives | Exploits the p53-MDM2 interaction; potential in cancer therapy. researchgate.netnih.gov |

| Kelch-like ECH-associated protein 1 (KEAP1) | Covalent and non-covalent small molecules | Involved in oxidative stress response; tissue-specific expression. frontiersin.orgacs.org |

| DDB1 and CUL4 associated factor 16 (DCAF16) | Small molecule ligands | Expands the DCAF family of adaptable ligase recruiters. frontiersin.org |

Strategies for Degrading Previously Undruggable Protein Targets

A key advantage of PROTAC technology is its potential to target proteins previously considered "undruggable" with traditional small-molecule inhibitors. researchgate.netacs.orgtechnologynetworks.comfondazionebonadonna.org These include scaffolding proteins, transcription factors, and non-enzymatic proteins that lack a well-defined active site for inhibition. researchgate.nettechnologynetworks.com

Unlike inhibitors that require stoichiometric occupancy to block a protein's function, PROTACs act catalytically. fondazionebonadonna.orgnih.gov A single PROTAC molecule can induce the degradation of multiple target protein copies, allowing for potent effects at sub-nanomolar concentrations. nih.govmdpi.com This "event-driven" mechanism means that a PROTAC only needs to bind transiently and effectively to any accessible site on the target protein to bring it into proximity with an E3 ligase, leading to its ubiquitination and subsequent destruction by the proteasome. technologynetworks.comfondazionebonadonna.orgnih.gov This approach bypasses the need to modulate a specific functional domain, dramatically expanding the landscape of potential therapeutic targets. researchgate.nettechnologynetworks.com

Structural Biology of PROTAC-Mediated Ternary Complexes

The formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is the critical event for successful protein degradation. nih.govspringernature.comnih.gov Understanding the intricate molecular details of these three-body interactions is paramount for the rational design of effective degraders. acs.orgnih.gov Recent structural studies have revealed that the PROTAC does not merely act as a passive linker; instead, it actively mediates new protein-protein interactions that stabilize the complex. nih.govnih.gov

X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are the primary techniques used to obtain high-resolution structural information on PROTAC-mediated ternary complexes. springernature.comnih.govnanoimagingservices.com These methods provide atomic-level insights into how a PROTAC orients the target protein relative to the E3 ligase, revealing the crucial protein-protein and protein-ligand contacts that confer stability and cooperativity. springernature.comnih.gov

However, obtaining these structures is challenging due to the inherent flexibility of PROTACs and the dynamic, often transient nature of the ternary complexes. nanoimagingservices.comacs.org Despite these difficulties, a growing number of ternary complex structures have been solved, providing invaluable blueprints for structure-based design. nih.govacs.org Cryo-EM is particularly well-suited for studying these dynamic systems as it can capture multiple conformational states from a single sample, offering a more complete picture of the complex's behavior. nih.govnanoimagingservices.com

| Technique | Information Provided | Key Challenges |

| X-ray Crystallography | High-resolution (atomic) structures of the ternary complex; detailed intermolecular contacts. springernature.comnih.gov | Requires well-diffracting crystals, which are difficult to grow for flexible, multi-protein complexes. acs.org |

| Cryo-Electron Microscopy (Cryo-EM) | Can resolve structures of large, dynamic complexes; able to capture multiple conformational states. nih.govnanoimagingservices.com | Sample heterogeneity can be an issue; achieving high resolution for smaller or highly flexible complexes remains difficult. nanoimagingservices.com |

Given the empirical and resource-intensive nature of PROTAC development, computational approaches are becoming indispensable for predictive design. acs.orgacs.orgresearchgate.net Molecular dynamics (MD) simulations and other modeling techniques are used to predict the three-dimensional structure of ternary complexes, assess their stability, and understand the conformational dynamics of the system. acs.orgdimensioncap.comyoutube.com

These in silico tools allow researchers to rapidly screen vast virtual libraries of PROTACs with different linkers, warheads, and E3 ligands to prioritize candidates for synthesis. acs.orgbiorxiv.org MD simulations can model how the flexibility of the linker—such as the PEG5 chain in Pomalidomide-PEG5-propargyl—allows the complex to adopt a productive conformation for ubiquitination. dimensioncap.comyoutube.com Furthermore, computational models are being developed to predict key pharmacological properties, such as cell permeability, which is a significant challenge for these large "beyond Rule of 5" molecules. dimensioncap.combiorxiv.org

Application in Induced Proximity Research Beyond Protein Degradation

The concept of using bifunctional molecules to bring two proteins together is not limited to protein degradation. This broader field, known as Proximity-induced Pharmacology (ProxPharm), aims to rewire cellular circuitry by recruiting other types of enzymes to a target protein. nih.gov Instead of an E3 ligase, a bifunctional molecule could recruit a phosphatase, kinase, acetyltransferase, or deubiquitinase to induce a specific post-translational modification on a neosubstrate. nih.gov This opens up novel therapeutic avenues for modulating protein function in ways that go far beyond simple inhibition or degradation. The modular design of building blocks like this compound, where the target-binding warhead can be swapped out, makes them adaptable for exploring these new modalities. nih.govtocris.com

Integration with Automated Synthesis Platforms for Accelerated PROTAC Discovery

A major bottleneck in PROTAC development is the traditionally slow, multi-step synthesis required for each new molecule. acs.orgrsc.orgnih.gov To overcome this, researchers are integrating automated synthesis platforms with high-throughput screening in what are often termed "direct-to-biology" approaches. nih.govnih.govtandfonline.com

These platforms utilize modular building blocks, such as this compound, which contains a reactive propargyl handle suitable for robust and efficient "click chemistry" reactions. rsc.org By using automated, plate-based parallel synthesis, hundreds or even thousands of PROTACs can be generated at the nanomole scale in a matter of days instead of weeks or months. nih.govtandfonline.com The resulting unpurified reaction mixtures can then be directly screened in cell-based assays for degradation activity. nih.govnih.gov This rapid, iterative cycle of design, synthesis, and evaluation dramatically accelerates the exploration of PROTAC chemical space and the optimization of linker properties ("linkerology"), which is crucial for identifying potent and selective degraders. acs.orgtandfonline.com

Q & A

Q. How can researchers leverage multi-omics data to elucidate mechanistic insights into this compound’s degradation pathways?

- Answer : Combine:

- Transcriptomics : RNA-seq to identify CRBN-dependent gene expression changes.

- Ubiquitinomics : Tandem ubiquitin-binding entities (TUBEs) to profile ubiquitinated substrates .